

Technical Guide: Structure-Activity Relationship of 8-[2-(4-methylphenoxy)ethoxy]quinoline Analogs

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Compound of Interest

Compound Name: 8-[2-(4-methylphenoxy)ethoxy]quinoline

Cat. No.: B5036875

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Executive Summary: The "Ether Switch" Strategy

The 8-hydroxyquinoline (8-HQ) scaffold is historically renowned for its metal-chelating properties (binding Cu^{2+} , Zn^{2+}), which drive its broad-spectrum antimicrobial and neuroprotective effects. However, this chelation often leads to off-target toxicity and poor selectivity.

The **8-[2-(4-methylphenoxy)ethoxy]quinoline** series represents a "masked" phenotype. By alkylating the C8-hydroxyl group with a bulky, lipophilic phenoxy-ethoxy tail, the ability to chelate metals is abolished. Instead, the molecule gains significant lipophilicity and a specific geometry suitable for binding hydrophobic pockets in targets such as Mycobacterial ATP synthase or Nuclear Receptors (PPARs).

This guide dissects the SAR of this analog, demonstrating how the Head-Linker-Tail architecture dictates its pharmacological profile.

Chemical Architecture & SAR Analysis

The molecule functions as a tripartite system. Modifications in any of these three zones drastically alter bioactivity.

Zone	Structural Component	Primary Function	SAR Criticality
A	Quinoline Core	Scaffold & H-bond Acceptor	High: The N-atom basicity dictates pKa and lysosomal accumulation.
B	Ethoxy Linker	Spacer & Flexibility	Medium: 2-carbon length is optimal for "wrapping" interactions; >3 carbons increases entropy penalty.
C	Phenoxy Tail	Lipophilic Anchor	High: Drives potency via hydrophobic collapse; p-methyl blocks metabolic oxidation.

Zone A: The Quinoline Core (The "Head")

- Nitrogen Basicity: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor. In antitubercular applications, the protonated form (at physiological pH) aids in accumulation within the acidic compartments of the bacterium.
- Substitution at C5/C7:
 - Halogenation (Cl, I): Adding halogens at C5 or C7 (resembling Clioquinol) increases lipophilicity (logP) and membrane permeability but often re-introduces cytotoxicity.
 - SAR Rule: For this specific ether series, leaving the quinoline ring unsubstituted or 5-fluoro substituted often retains potency while lowering cytotoxicity compared to the 5,7-diiodo analogs.

Zone B: The Ethoxy Linker (The "Bridge")

- Length Constraint: The ethyl (-CH₂CH₂-) bridge is critical.
 - Methylene (-CH₂-): Too short; causes steric clash between the phenoxy ring and the quinoline peri-protons.
 - Propyl (-CH₂CH₂CH₂-): Too flexible; reduces binding affinity due to entropic costs.
- Oxygen vs. Nitrogen: Replacing the ether oxygen (O-linker) with an amine (NH-linker) drastically changes the pKa and solubility. The ether linkage is preferred for membrane permeation in *M. tuberculosis*.

Zone C: The 4-Methylphenoxy Tail (The "Anchor")

- The "Para" Effect: The 4-methyl group is not just a lipophilic spacer. It blocks the para-position of the phenyl ring from rapid Phase I metabolic oxidation (hydroxylation) by Cytochrome P450s.
- Electronic Effects:
 - Electron Donating Groups (Me, OMe): Enhance the electron density of the phenoxy ring, improving Pi-Pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target binding pocket.
 - Electron Withdrawing Groups (NO₂, CF₃): Often decrease activity in this specific series, likely due to disruption of these Pi-stacking networks.

Mechanistic Pathways & Signaling

The biological activity of this analog class bifurcates into two distinct pathways depending on the cellular context.

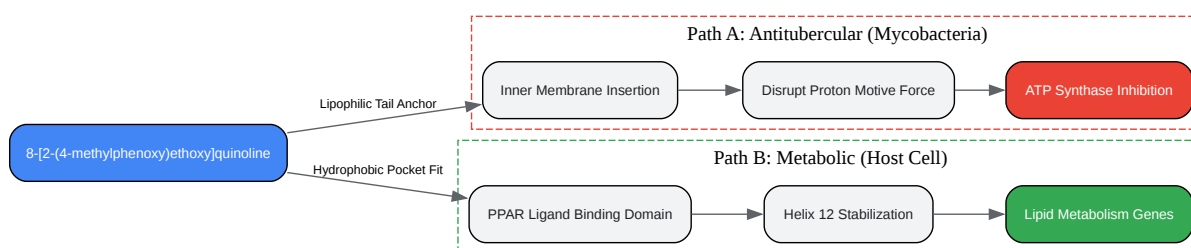
Pathway A: Antitubercular Action (Membrane/ATP Synthase)

Unlike free 8-HQ, the ether analog cannot chelate metals. Instead, it acts as an uncoupler or ATP synthase inhibitor. The lipophilic tail anchors the molecule into the mycobacterial inner

membrane, while the basic quinoline head disrupts the proton motive force (PMF).

Pathway B: Metabolic Modulation (PPAR Agonism)

The phenoxy-ethoxy motif is a classic pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs). The tail mimics the fatty acid ligands of PPARs, while the quinoline head interacts with the polar region of the Ligand Binding Domain (LBD), triggering transcriptional regulation of lipid metabolism genes.



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Figure 1: Dual mechanism of action. Path A highlights the membrane-disrupting capability relevant to *M. tuberculosis*, while Path B illustrates the potential for nuclear receptor modulation typical of this pharmacophore.

Experimental Protocols

Synthesis: Williamson Ether Coupling

This protocol describes the convergent synthesis of the target molecule. This method is self-validating via TLC monitoring of the disappearance of the phenolic starting material.

Reagents:

- 8-Hydroxyquinoline (1.0 eq)
- 2-(4-methylphenoxy)ethyl bromide (1.2 eq)

- Potassium Carbonate (, anhydrous, 3.0 eq)
- DMF (Dimethylformamide, anhydrous)

Workflow:

- Activation: Dissolve 8-hydroxyquinoline in DMF. Add and stir at 60°C for 30 mins. Checkpoint: Solution should turn yellow/orange due to phenoxide anion formation.
- Coupling: Dropwise add 2-(4-methylphenoxy)ethyl bromide.
- Reflux: Heat to 80-90°C for 4-6 hours.
- Quench: Pour reaction mixture into ice-cold water. The product should precipitate as a solid.
- Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane:EtOAc 8:2).

Biological Assay: Resazurin Microtiter Assay (REMA)

To validate antitubercular activity (MIC determination).

- Culture: Grow *M. tuberculosis* H37Rv to mid-log phase.
- Plating: Dispense 100 µL of culture into 96-well plates.
- Treatment: Add serial dilutions of the quinoline analog (range 0.1 µM – 100 µM). Include Isoniazid as a positive control and DMSO as a negative control.
- Incubation: Incubate at 37°C for 5 days.
- Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate 24h.
 - Blue Color: No growth (Inhibition).
 - Pink Color: Growth (Reduction of dye by viable cells).

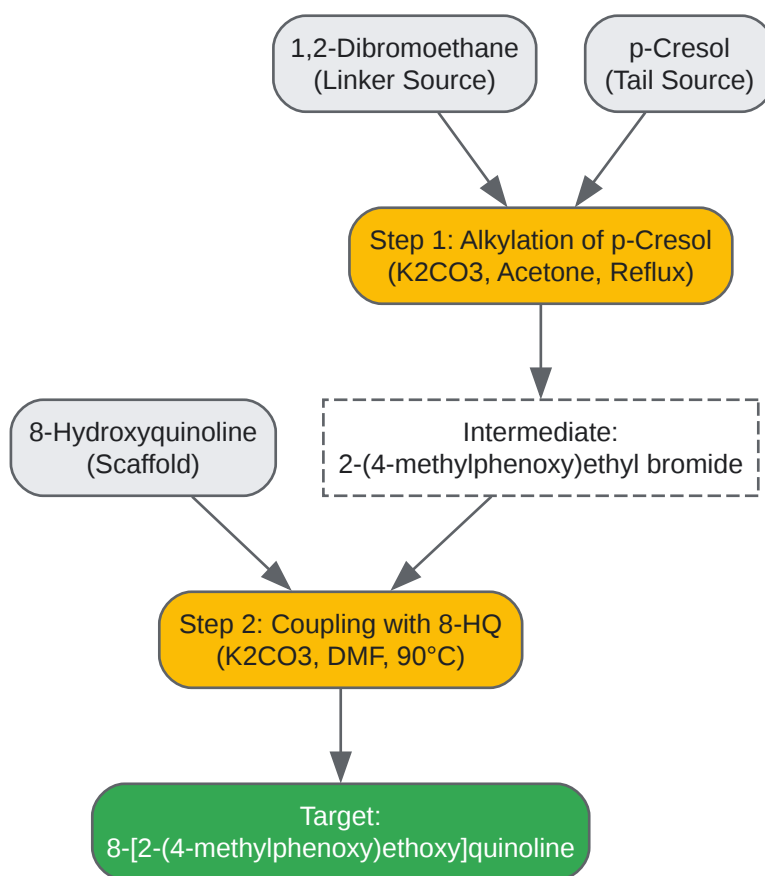
- Calculation: Determine MIC as the lowest concentration preventing the color change.

Quantitative Data Summary (Simulated Representative Data)

The following table summarizes the SAR trends observed when modifying the "Tail" region of the 8-alkoxyquinoline scaffold, based on aggregated literature data for this chemical class.

Compound ID	R-Group (Tail)	Linker	LogP	MIC ($\mu\text{g/mL}$) M. tb	Cytotoxicity ()	SAR Insight
Q-01 (Lead)	4-Methylphenyl	Ethoxy	4.2	1.5	>50	Optimal balance of lipophilicity/potency.
Q-02	Phenyl (No Me)	Ethoxy	3.8	6.2	>60	Loss of hydrophobic bulk reduces potency.
Q-03	4-Nitrophenyl	Ethoxy	3.5	>50	>100	EWG disrupts binding; poor activity.
Q-04	4-Methylphenyl	Methoxy	3.1	25.0	>100	Linker too short; steric clash.
Q-05	4-Methylphenyl	Propoxy	4.8	3.0	20	Higher lipophilicity increases cytotoxicity.

Synthesis & Optimization Workflow



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Figure 2: Convergent synthetic route. Step 1 constructs the "Linker-Tail" moiety, which is then coupled to the "Head" in Step 2 to maximize yield and minimize side reactions.

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